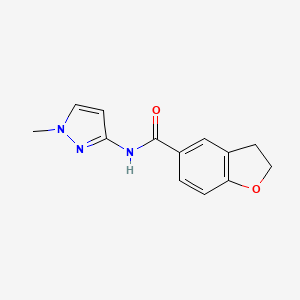
3-hydroxy-N-(2-phenylethyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-N-(2-phenylethyl)piperidine-1-carboxamide, also known as HPP, is a chemical compound that has been used in scientific research for its potential therapeutic properties. HPP is a piperidine derivative that is structurally similar to other compounds that have been investigated for their effects on the central nervous system. In
作用机制
3-hydroxy-N-(2-phenylethyl)piperidine-1-carboxamide is believed to act as a partial agonist at dopamine receptors, meaning that it can activate these receptors to a certain extent but not fully. By modulating the activity of dopamine receptors, 3-hydroxy-N-(2-phenylethyl)piperidine-1-carboxamide may be able to affect the release and uptake of dopamine in the brain, which could have a variety of effects on neurological processes.
Biochemical and Physiological Effects:
Studies have shown that 3-hydroxy-N-(2-phenylethyl)piperidine-1-carboxamide can affect a variety of neurological processes, including locomotor activity, reward-seeking behavior, and drug self-administration. 3-hydroxy-N-(2-phenylethyl)piperidine-1-carboxamide has also been shown to affect the release of dopamine in the brain, which could have implications for the treatment of neuropsychiatric disorders.
实验室实验的优点和局限性
One advantage of using 3-hydroxy-N-(2-phenylethyl)piperidine-1-carboxamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that its effects on neurological processes can be complex and difficult to interpret, which can make it challenging to design experiments that accurately measure its effects.
未来方向
There are a variety of potential future directions for research on 3-hydroxy-N-(2-phenylethyl)piperidine-1-carboxamide. One area of interest is the potential use of 3-hydroxy-N-(2-phenylethyl)piperidine-1-carboxamide as a treatment for drug addiction and other neuropsychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-hydroxy-N-(2-phenylethyl)piperidine-1-carboxamide and its effects on neurological processes. Finally, there is potential for the development of new compounds that are structurally similar to 3-hydroxy-N-(2-phenylethyl)piperidine-1-carboxamide but have improved therapeutic properties.
合成方法
The synthesis of 3-hydroxy-N-(2-phenylethyl)piperidine-1-carboxamide involves the reaction of 3-hydroxypiperidine with 2-phenylethylamine in the presence of a catalyst. The resulting product is then purified through a series of extraction and chromatography steps. The yield of 3-hydroxy-N-(2-phenylethyl)piperidine-1-carboxamide can vary depending on the specific synthesis method used.
科学研究应用
3-hydroxy-N-(2-phenylethyl)piperidine-1-carboxamide has been studied for its potential therapeutic effects on the central nervous system. Specifically, it has been investigated for its ability to modulate the activity of dopamine receptors, which are involved in a variety of neurological processes. 3-hydroxy-N-(2-phenylethyl)piperidine-1-carboxamide has also been studied for its potential as a treatment for drug addiction and other neuropsychiatric disorders.
属性
IUPAC Name |
3-hydroxy-N-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-13-7-4-10-16(11-13)14(18)15-9-8-12-5-2-1-3-6-12/h1-3,5-6,13,17H,4,7-11H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZCGLHWWVCNFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(furan-2-yl)-N,N-dimethyl-N'-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7526067.png)
![4-[(3-Methylmorpholin-4-yl)methyl]benzamide](/img/structure/B7526076.png)
![Cyclohex-3-en-1-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7526089.png)

![N-[(2,4-dimethylphenyl)methyl]-1-(3-fluorophenyl)-1-(1-methylimidazol-2-yl)methanamine;hydrochloride](/img/structure/B7526105.png)

![4-(1-Ethyl-2,5-dimethylpyrrol-3-yl)-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole](/img/structure/B7526111.png)

![2-Tert-butyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7526123.png)
![1-methylsulfonyl-N-[(5-methylthiophen-2-yl)methyl]piperidin-4-amine;hydrochloride](/img/structure/B7526131.png)
![3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7526139.png)

![N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7526146.png)